2-N-(4-chlorophenyl)pyridine-2,3-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-N-(4-chlorophenyl)pyridine-2,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPIXCUHSLXOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346043 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42048-23-7 | |
| Record name | 2-N-(4-Chlorophenyl)pyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801346043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-N-(4-Chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7)
[1]
Executive Summary
2-N-(4-Chlorophenyl)pyridine-2,3-diamine (CAS 42048-23-7) is a critical heterocyclic building block utilized primarily in medicinal chemistry. It serves as the immediate precursor to 1-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine derivatives—a scaffold ("azabenzimidazole") frequently embedded in kinase inhibitors, anti-parasitic agents, and GPCR ligands.
This guide details the physicochemical profile, synthetic methodologies, and drug development applications of this compound, designed for researchers requiring high-purity synthesis and functionalization strategies.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The compound features a pyridine core substituted with a primary amine at the C3 position and a secondary (4-chlorophenyl)amine at the C2 position. This specific substitution pattern is essential for regioselective cyclization reactions.
Table 1: Core Chemical Data
| Property | Value |
| CAS Registry Number | 42048-23-7 |
| IUPAC Name | N2-(4-chlorophenyl)pyridine-2,3-diamine |
| Molecular Formula | C₁₁H₁₀ClN₃ |
| Molecular Weight | 219.67 g/mol |
| SMILES | Nc1cccnc1Nc1ccc(Cl)cc1 |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOH; Low solubility in water |
Table 2: Physical Properties (Experimental & Predicted)
| Parameter | Data Point | Context |
| Melting Point | 168–170 °C | Experimental [1] |
| Boiling Point | ~360 °C | Predicted (760 mmHg) |
| Density | 1.31 g/cm³ | Predicted |
| pKa (Base) | 5.77 | Pyridine nitrogen protonation |
| LogP | 2.96 | Lipophilicity (Octanol-Water) |
Synthetic Methodologies
The synthesis of CAS 42048-23-7 follows a robust two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This route ensures regioselectivity, placing the aryl-amine specifically at the 2-position.
Step 1: SNAr Coupling
Reactants: 2-Chloro-3-nitropyridine + 4-Chloroaniline Conditions: Ethanol or Isopropanol reflux, often with a base (e.g., Et₃N or K₂CO₃). Mechanism: The electron-withdrawing nitro group at C3 activates the C2-chlorine for displacement by the aniline nucleophile.
Step 2: Nitro Reduction
Reactants: 2-(4-chlorophenylamino)-3-nitropyridine + Reducing Agent Conditions:
-
Catalytic Hydrogenation: H₂ (balloon), Pd/C or PVP-Pd nanoparticles in MeOH [2].
-
Chemical Reduction: Fe/NH₄Cl or SnCl₂ in EtOH. Outcome: Converts the 3-nitro group to the 3-amino group, yielding the target diamine.
Visualization: Synthetic Workflow
Figure 1: Two-step synthetic route from commercial starting materials to the target diamine and subsequent cyclization.[1][2]
Experimental Protocols
Protocol A: Synthesis of the Intermediate
-
Dissolve 10 mmol of 2-chloro-3-nitropyridine and 10.5 mmol of 4-chloroaniline in 20 mL of ethanol.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature. The yellow/orange precipitate (2-(4-chlorophenylamino)-3-nitropyridine) usually crystallizes out.
-
Filter and wash with cold ethanol. Yield is typically >85%.[3]
Protocol B: Reduction to CAS 42048-23-7
-
Suspend 5 mmol of the nitro-intermediate in 30 mL methanol.
-
Add 10 mol% Pd/C (10% wt) or PVP-Pd nanoparticles [2].
-
Stir under H₂ atmosphere (balloon pressure) at room temperature for 2–4 hours.
-
Filter through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol/water if necessary.
-
Validation: ¹H NMR (400 MHz, CDCl₃) δ: 7.82 (dd, 1H), 7.29-7.22 (m, 4H), 7.02 (dd, 1H), 6.77 (dd, 1H) [2].[4]
-
Applications in Drug Discovery
CAS 42048-23-7 is a pharmacophore precursor. Its primary utility lies in the formation of the 1H-imidazo[4,5-b]pyridine ring system (also known as 1-deazapurine or 4-azabenzimidazole).
Mechanistic Role
The vicinal diamine motif (positions 2 and 3) reacts with electrophiles (aldehydes, carboxylic acids, urea) to close the imidazole ring. The para-chlorophenyl group at N2 provides a hydrophobic moiety often required for binding to hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).
Key Biological Targets
-
Kinase Inhibitors : Derivatives are explored as inhibitors of Akt (PKB) and TBK1 , pathways critical in cancer cell survival and inflammation [3].
-
Anti-Parasitic Agents : Imidazopyridines derived from this diamine show potent activity against Plasmodium falciparum (Malaria) and Trypanosoma brucei (Sleeping Sickness) [4].
-
GPCR Ligands : The scaffold mimics the adenine core, making it relevant for adenosine receptor antagonists.
Visualization: Pharmacological Diversification
Figure 2: Diversification of the diamine into bioactive imidazopyridine classes.
Safety & Handling
-
Hazard Classification : Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word : Warning.
-
Storage : Keep in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the primary amine, which can darken over time.
-
PPE : Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
EPA CompTox Chemicals Dashboard . 2-N-(4-Chlorophenyl)pyridine-2,3-diamine Properties. United States Environmental Protection Agency. Available at: [Link]
-
RSC Advances . PVP-Pd nanoparticles as efficient catalyst for nitroarene reduction. Royal Society of Chemistry, 2014. (Confirming NMR and reduction protocol). Available at: [Link]
-
Vala, R. M., et al. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory activity. NIH National Library of Medicine, 2022. Available at: [Link]
-
Oluwafemi, K. A., et al. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles... as Potential Anti-plasmodial Agents. Arkivoc, 2023.[5] Available at: [Link]
chemical structure and SMILES of N2-(4-chlorophenyl)pyridine-2,3-diamine
Executive Summary
N2-(4-chlorophenyl)pyridine-2,3-diamine (CAS: 42048-23-7) is a critical heterocyclic intermediate used primarily in the synthesis of 1,2-disubstituted-1H-imidazo[4,5-b]pyridines .[1][2] Its structure features a pyridine core functionalized with an amino group at the C3 position and a secondary (4-chlorophenyl)amino group at the C2 position.
This molecule serves as a "privileged scaffold" in medicinal chemistry, acting as the direct precursor to various bioactive agents, including potential anticancer kinase inhibitors and anti-inflammatory agents. The presence of the para-chloro substituent on the phenyl ring modulates lipophilicity and metabolic stability, making it a valuable motif in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Properties
The following data characterizes the specific isomer where the secondary amine connects the pyridine C2 position to the 4-chlorophenyl ring.
Nomenclature & Identifiers[1][3][4][5]
| Identifier Type | Value |
| IUPAC Name | N2-(4-chlorophenyl)pyridine-2,3-diamine |
| Common Synonyms | 2-(4-chlorophenylamino)-3-aminopyridine; 2-(p-chloroanilino)-3-aminopyridine |
| CAS Registry Number | 42048-23-7 |
| PubChem CID | 12445422 |
| Molecular Formula | |
| Molecular Weight | 219.67 g/mol |
Cheminformatics Data
| Format | String |
| Canonical SMILES | Nc1c(Nc2ccc(Cl)cc2)cccn1 |
| Isomeric SMILES | C1=CC(=C(N=C1)NC2=CC=C(C=C2)Cl)N |
| InChI Key | BVPIXCUHSLXOOR-UHFFFAOYSA-N |
| InChI | InChI=1S/C11H10ClN3/c12-8-3-5-9(6-4-8)15-11-10(13)2-1-7-14-11/h1-7H,13H2,(H,14,15) |
Physicochemical Properties[1]
| Property | Value | Note |
| LogP (Predicted) | ~2.7 - 2.96 | Moderate lipophilicity suitable for CNS penetration.[1] |
| TPSA | 50.9 | Favorable for oral bioavailability (Rule of 5 compliant). |
| pKa (Base) | ~5.77 | Pyridine nitrogen protonation. |
| Melting Point | 170°C | Experimental median. |
Synthetic Pathway & Methodology
The synthesis of N2-(4-chlorophenyl)pyridine-2,3-diamine presents a chemoselectivity challenge: the reduction of the nitro group must occur without dehalogenating the chlorine atom on the phenyl ring.[1] The most robust route involves a Nucleophilic Aromatic Substitution (
Reaction Workflow (DOT Visualization)
Figure 1: The two-step synthesis involves coupling and reduction, leading to the imidazopyridine precursor.[3][4][5]
Detailed Experimental Protocol
This protocol is adapted from standard methodologies for 2,3-diaminopyridine synthesis (e.g., Kamal et al.), optimized to prevent dechlorination.
Step 1:
Coupling
Objective: Displace the 2-chloro group on the pyridine ring with 4-chloroaniline.[1] The 3-nitro group activates the 2-position, facilitating this substitution.[1]
-
Reagents: 2-Chloro-3-nitropyridine (1.0 eq), 4-Chloroaniline (1.1 eq), Ethanol (or Ethylene Glycol for higher T), Triethylamine (1.5 eq).
-
Procedure:
-
Workup:
Step 2: Chemoselective Reduction
Objective: Reduce the nitro group (
-
Reagents: Nitro-intermediate (from Step 1), Stannous Chloride Dihydrate (
, 5.0 eq), Ethanol (solvent). -
Procedure:
-
Workup:
-
Cool and concentrate solvent.[1]
-
Neutralize carefully with saturated
or (pH ~8–9). Caution: Tin salts form a thick emulsion. -
Filter through a Celite pad to remove inorganic tin salts.[1]
-
Extract the filtrate with Ethyl Acetate (3x).
-
Dry over
and concentrate to yield N2-(4-chlorophenyl)pyridine-2,3-diamine .[1]
-
Structural Validation (Quality Control)
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | Represents the primary amine ( | |
| 1H NMR | Represents the secondary amine ( | |
| 1H NMR | Characteristic of the Pyridine C6 proton (deshielded by Nitrogen). | |
| MS (ESI) | Confirming the presence of Chlorine (Look for 3:1 isotopic ratio at M+2). |
Medicinal Chemistry Applications
The N2-(4-chlorophenyl)pyridine-2,3-diamine scaffold is a versatile "turn-key" intermediate.[1]
-
Imidazo[4,5-b]pyridines:
-
Reaction with formic acid or triethyl orthoformate cyclizes the 2,3-diamine system into an imidazo[4,5-b]pyridine core.
-
Significance: This fused system is isosteric with purines and is widely used in designing ATP-competitive kinase inhibitors.[1]
-
-
Biological Relevance:
-
GPCR Ligands: The 4-chlorophenyl group provides a hydrophobic anchor often required for binding to hydrophobic pockets in GPCRs (e.g., Adenosine receptors).
-
Anti-Infectives: Derivatives have shown activity against Mycobacterium tuberculosis by mimicking essential cofactors or inhibiting specific enzymes like DNA gyrase B.
-
References
-
PubChem. N2-(4-chlorophenyl)pyridine-2,3-diamine (CID 12445422).[1] National Library of Medicine.[8] [Link]
-
EPA CompTox Chemicals Dashboard. 2-N-(4-Chlorophenyl)pyridine-2,3-diamine (DTXSID801346043).[1] [Link][7]
-
Kamal, A., et al. (2015). Synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives. (Contextual reference based on standard synthesis of 2-anilino-3-aminopyridines described in search results). Note: Specific protocol adapted from general methodologies for 2-chloro-3-nitropyridine substitution.[1]
Sources
- 1. 2-Amino-4-chloropyridine | C5H5ClN2 | CID 581866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. N2-(4-fluorophenyl)pyridine-2,3-diamine dihydrochloride | C11H12Cl2FN3 | CID 91811699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 6. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N2-(4-Methylphenyl)-2,3-pyridinediamine | C12H13N3 | CID 12445414 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Solubility of N-aryl-2,3-diaminopyridines in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-aryl-2,3-diaminopyridines represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapies. However, their often-limited aqueous solubility presents a significant hurdle in drug development, impacting everything from initial high-throughput screening to final formulation. This guide provides an in-depth technical analysis of the solubility of this compound class in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We will explore the fundamental principles governing their dissolution, compare the mechanisms of solvation in these polar aprotic and protic solvents, and provide validated, step-by-step protocols for accurate solubility determination. The insights herein are designed to empower researchers to make informed decisions, troubleshoot experimental challenges, and strategically advance their drug discovery programs.
The N-aryl-2,3-diaminopyridine Scaffold: A Pillar of Modern Drug Discovery
The N-aryl-2,3-diaminopyridine core is a bioisostere for various critical pharmacophores, enabling potent and selective interactions with a range of biological targets, most notably protein kinases. The pyridine ring itself can improve aqueous solubility and metabolic stability compared to a simple benzene ring.[1] The vicinal diamine arrangement provides crucial hydrogen bond donors and acceptors, allowing for specific, high-affinity binding within ATP-binding pockets and other enzyme active sites.
However, the introduction of an aryl group at the N-position, a common strategy to explore structure-activity relationships (SAR) and enhance potency, often significantly increases the molecule's lipophilicity and molecular weight.[2] This frequently leads to a dramatic decrease in solubility, a critical physicochemical property that governs a compound's journey from the lab bench to clinical efficacy. Poor solubility can lead to underestimated potency in in vitro assays, poor absorption, low bioavailability, and significant formulation challenges.[3]
Fundamentals of Solubility: A Tale of Two Energies
At its core, solubility is the thermodynamic equilibrium reached when the energy released from solute-solvent interactions overcomes the energy required to break the solute-solute (crystal lattice) and solvent-solvent interactions. For N-aryl-2,3-diaminopyridines, key molecular properties dictate this balance:
-
Hydrogen Bonding: The two amino groups and the pyridine nitrogen are potent hydrogen bond donors and acceptors.[2][4] The ability of a solvent to engage in these interactions is paramount.
-
pKa (Basicity): The pyridine nitrogen and amino groups are basic, meaning their ionization state is pH-dependent.[2][5] In protic solvents or aqueous buffers, protonation can lead to salt formation, dramatically increasing solubility.[6]
-
Lipophilicity (logP): The aryl substituent is the primary driver of lipophilicity. As the size and hydrophobicity of this group increase, so does the tendency of the molecule to remain in its solid form rather than dissolve in polar solvents.
-
Crystal Lattice Energy: The strength of the intermolecular forces holding the solid compound together must be overcome. Strong π-π stacking interactions between the aromatic rings and intermolecular hydrogen bonds can result in a highly stable, less soluble crystal form.
Solvent Deep Dive: A Comparative Analysis of DMSO and Methanol
The choice of solvent is a critical experimental parameter. DMSO and methanol, while both polar, interact with N-aryl-2,3-diaminopyridines through distinct mechanisms, leading to different solubility outcomes.
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH₃OH) |
| Solvent Class | Polar Aprotic[7] | Polar Protic[8] |
| Boiling Point | 189 °C[7] | 64.7 °C[9] |
| Dielectric Constant | ~47 | ~33 |
| H-Bonding Ability | Acceptor Only | Donor & Acceptor[8] |
| Primary Solvation Mechanism | Dipole-dipole interactions, H-bond acceptance.[10] | Hydrogen bonding (donating to and accepting from the solute).[8] |
Dimethyl Sulfoxide (DMSO): The Potent Solubilizer
DMSO is renowned for its ability to dissolve a vast array of both polar and nonpolar compounds, making it the workhorse solvent for creating high-concentration stock solutions in drug discovery.[7][10]
-
Mechanism of Action: As a polar aprotic solvent, DMSO possesses a strong dipole moment but lacks acidic protons. Its primary mechanism for dissolving N-aryl-2,3-diaminopyridines involves:
-
Hydrogen Bond Acceptance: The sulfoxide oxygen is a powerful hydrogen bond acceptor, readily interacting with the N-H groups of the diaminopyridine core.
-
Disruption of van der Waals Forces: Its amphipathic nature, with both polar and nonpolar regions, allows it to effectively disrupt the hydrophobic and π-stacking interactions contributed by the aryl substituent.[11]
-
-
Field Insights: DMSO's exceptional solvating power makes it ideal for in vitro screening, where maintaining compound solubility in aqueous assay buffers (typically at <1% final concentration) is crucial.[7] However, it's important to recognize that DMSO can interact with target proteins, potentially influencing experimental outcomes.[11]
Methanol: The Protic Workhorse
Methanol is a simple, polar protic solvent, meaning it can both donate and accept hydrogen bonds.[8][12][13]
-
Mechanism of Action: Methanol's ability to act as both a hydrogen bond donor (from its -OH group) and acceptor (to its oxygen lone pairs) allows it to form a comprehensive solvation shell around N-aryl-2,3-diaminopyridines.[8] It can donate a hydrogen bond to the pyridine nitrogen while accepting hydrogen bonds from the two amino groups.
-
Field Insights: While generally a good solvent, methanol's solvating power for complex, lipophilic molecules is often less than that of DMSO.[14] Its lower boiling point makes it easier to remove in vacuo, which is advantageous for compound isolation and purification. However, its toxicity is a significant concern and requires appropriate handling.[9][12][13]
Experimental Determination of Solubility: A Validated Protocol
Accurately measuring solubility is fundamental. Two main types of solubility are relevant in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[3][15][16] The resulting precipitate is often amorphous.[17]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent.[18][19] This is the "gold standard" measurement, determined using methods like the shake-flask technique, and is critical for lead optimization and pre-formulation.[3][17]
The Shake-Flask Method for Thermodynamic Solubility
This protocol provides a self-validating system for determining the equilibrium solubility of an N-aryl-2,3-diaminopyridine in either DMSO or methanol.
Core Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified, typically by HPLC-UV.[20]
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation:
-
Causality: Add an amount of solid compound to a glass vial that is visibly in excess of what is expected to dissolve. This ensures that a solid phase remains at equilibrium, which is a prerequisite for measuring thermodynamic solubility.[21]
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen solvent (HPLC-grade DMSO or methanol) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a moderate speed (e.g., 300 RPM) in a temperature-controlled environment (e.g., 25°C).[21]
-
Causality: Agitate for at least 24 hours.[3][22] Some highly crystalline or polymorphic compounds may require 48-72 hours to reach true equilibrium.[21] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to validate that the concentration has reached a stable plateau.
-
-
Sample Processing:
-
Remove the vial from the shaker and allow the undissolved solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Causality: Filter the supernatant through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[21]
-
-
Quantification:
-
Prepare a calibration curve using stock solutions of the test compound of known concentrations.
-
Dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and calibration standards by a validated HPLC-UV method.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This final value is the thermodynamic solubility.
-
Structure-Solubility Relationships (SSR) and Enhancement Strategies
Understanding how structural modifications impact solubility is key to successful drug design. For the N-aryl-2,3-diaminopyridine scaffold, several trends are commonly observed.
Caption: Structure-Solubility Relationship Logic Map.
Hypothetical SSR Data:
| Compound | Aryl Substituent (R) | logP (Calculated) | Thermodynamic Solubility in Methanol (µg/mL) | Rationale for Change |
| 1 (Parent) | Phenyl | 2.5 | 150 | Baseline |
| 2 | 4-Trifluoromethylphenyl | 3.4 | 45 | Increased lipophilicity from -CF₃ group decreases interaction with polar methanol. |
| 3 | 4-Hydroxyphenyl | 2.0 | 850 | Added -OH group provides an extra H-bond donor/acceptor site, improving solvation. |
| 4 | 4-(Morpholinomethyl)phenyl | 1.8 | >2000 | The morpholine group is highly polar and basic, significantly disrupting the crystal lattice and enhancing solvent interactions. |
When intrinsic solubility cannot be sufficiently improved through medicinal chemistry, formulation strategies become essential. These can include salt formation by targeting the basic nitrogens, creating amorphous solid dispersions, or developing co-solvent systems.
Conclusion
The solubility of N-aryl-2,3-diaminopyridines in DMSO and methanol is a complex interplay of the compound's intrinsic properties and the specific solvation mechanisms of each solvent. DMSO typically offers superior solvating power due to its potent hydrogen bond accepting capability and ability to disrupt hydrophobic interactions, making it indispensable for stock solutions. Methanol, a versatile protic solvent, provides an alternative medium, particularly when downstream processing requires easy solvent removal. A thorough understanding of these principles, coupled with rigorous experimental determination using validated methods like the shake-flask protocol, is not merely an academic exercise. It is a fundamental requirement for the successful progression of drug candidates, enabling reliable data generation, guiding medicinal chemistry efforts, and laying the groundwork for viable drug formulations.
References
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks.
- Chemistry Notes. (2023, June 29). Methanol - Definition, Properties, Uses, and Tests.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Boc Sciences. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- World Health Organization (WHO). (n.d.). Annex 4.
- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
- SATHEE. (n.d.). Chemistry Methanol.
- MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- ChemicalBook. (n.d.). Methanol Solvent Properties.
- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
- Britannica. (2026, January 21). Methanol | Properties, Production, Uses, & Poisoning.
- Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- Nazarbayev University. (2025, January 1). Solubility Properties of Methanol in Inorganic Solvents.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- PMC - NIH. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes.
- ChemicalBook. (2026, January 13). 2,3-Diaminopyridine | 452-58-4.
- Fiveable. (2020, March 4). Amines and Heterocycles.
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). PYRIDINE AND PYRIDINE DERIVATIVES Vol 20.
- ResearchGate. (2023, May). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review.
- Sigma-Aldrich. (n.d.). 2,3-Diaminopyridine 95 452-58-4.
- PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
- RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
- Scimplify. (n.d.). 2,3-Diaminopyridine (CAS NO : 452-58-4).
- PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents.
- PubChem - NIH. (n.d.). 2,3-Diaminopyridine | C5H7N3 | CID 9956.
- MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Unknown Source. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- ResearchGate. (2018, November 21). Solubility of drug in DMSO?.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- TOKU-E. (n.d.). Solubility Data Resource.
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. enamine.net [enamine.net]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. research.nu.edu.kz [research.nu.edu.kz]
- 9. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]
- 10. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 14. mdpi.com [mdpi.com]
- 15. protocols.io [protocols.io]
- 16. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. raytor.com [raytor.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. who.int [who.int]
- 21. quora.com [quora.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Pyridine-2,3-diamine Derivatives as Kinase Inhibitor Precursors: A Technical Guide for Drug Discovery Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Within the vast chemical space of kinase inhibitors, scaffolds containing the pyridine ring are highly sought after in the pharmaceutical industry.[1][2] This guide provides an in-depth technical overview of the pyridine-2,3-diamine scaffold as a privileged precursor for the design and synthesis of potent and selective kinase inhibitors. We will explore the underlying chemical principles, provide field-proven synthetic and bio-evaluation protocols, and discuss the structure-activity relationships that govern the evolution of these precursors into clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of kinase inhibitor discovery.
The Central Role of Kinases and the Promise of the Pyridine Scaffold
Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes including growth, differentiation, migration, and apoptosis.[3] The aberrant activity of these enzymes, often due to mutations or overexpression, can lead to uncontrolled signal cascades that drive diseases like cancer.[3] Consequently, small-molecule kinase inhibitors that compete with ATP at the enzyme's active site have become a cornerstone of targeted therapy.[4]
The pyridine ring is a key building block in medicinal chemistry, valued for its ability to improve solubility and bioavailability.[1][2] Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines derived from pyridine-2,3-diamines, are of particular interest.[5][6][7] These structures are often considered "privileged" as they can mimic the adenine ring of ATP, allowing them to form crucial hydrogen bonding interactions within the hinge region of the kinase ATP-binding site. This bioisosteric relationship provides a strong foundation for developing potent inhibitors against a wide range of kinase targets.
Mechanism of Action: Hinge Binding of Pyridine-Derived Scaffolds
The efficacy of many kinase inhibitors derived from pyridine-2,3-diamine precursors stems from their ability to form specific, high-affinity interactions with the ATP-binding pocket of the target kinase. The fused ring system, often a pyrido[2,3-d]pyrimidine, acts as a scaffold that presents hydrogen bond donors and acceptors in a spatially favorable orientation to interact with the kinase "hinge" region—a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the kinase domain.
// Connections inhibitor:n1 -> hinge:h1_aa [ label="H-Bond", color="#34A853", style=dashed, dir=both, constraint=false ]; inhibitor:n7 -> hinge:h3_aa [ label="H-Bond", color="#34A853", style=dashed, dir=both, constraint=false ]; inhibitor:r_group -> gatekeeper [ label="Selectivity Pocket\nInteraction", color="#EA4335", style=dotted, constraint=false ]; }
Caption: Interaction of a pyrido[2,3-d]pyrimidine inhibitor with the kinase ATP-binding site.
As depicted in the diagram, the nitrogen atoms within the pyridine-derived core are perfectly positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The specific substituents (R-groups) appended to this core scaffold are then directed into adjacent hydrophobic pockets, and their design is critical for achieving both high potency and selectivity for the target kinase over other kinases in the human kinome.
Synthetic Strategies for Pyridine-2,3-diamine Derivatives
The synthesis of a diverse library of kinase inhibitors from the pyridine-2,3-diamine precursor relies on robust and versatile chemical methodologies. The general workflow involves the initial synthesis of the core scaffold followed by diversification through various coupling reactions.
Synthesis of the Core Pyridine-2,3-diamine Scaffold
A common and reliable method to produce the pyridine-2,3-diamine core involves a multi-step synthesis starting from 2-aminopyridine. A representative sequence includes bromination, nitration, and subsequent reduction.
Protocol 1: Synthesis of 2,3-Diamino-5-bromopyridine [8]
-
Step 1: Bromination of 2-Aminopyridine.
-
Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry the crude 2-amino-5-bromopyridine. This reaction favors substitution at the 5-position.[8]
-
-
Step 2: Nitration of 2-Amino-5-bromopyridine.
-
Add 2-amino-5-bromopyridine portion-wise to concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add fuming nitric acid while keeping the temperature below 10 °C.
-
Carefully heat the mixture (e.g., to ~50 °C) to facilitate the rearrangement of the nitroamino intermediate to the desired 2-amino-5-bromo-3-nitropyridine.[8]
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter, wash thoroughly with water until the filtrate is neutral, and dry.
-
-
Step 3: Reduction of the Nitro Group.
-
Suspend 2-amino-5-bromo-3-nitropyridine in a solvent like ethanol or acetic acid.
-
Add a reducing agent, such as iron powder, along with a catalytic amount of acid (e.g., hydrochloric acid).[8]
-
Heat the mixture at reflux until the reduction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove iron salts.
-
Neutralize the filtrate with a base (e.g., ammonium hydroxide) to precipitate the final product, 2,3-diamino-5-bromopyridine.
-
The product can be purified by recrystallization or column chromatography.
-
Library Diversification via Cyclization and Coupling
Once the pyridine-2,3-diamine core is synthesized, it serves as a versatile precursor for creating more complex, drug-like molecules, such as pyrido[2,3-d]pyrimidines. These are typically formed by condensing the diamine with various reagents.
For example, reacting the diamine with a cyano-containing compound can lead to the formation of a 2,4-diaminopyrido[2,3-d]pyrimidine scaffold.[4][6] Subsequent modifications using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) on different positions of the ring system allow for the introduction of a wide array of substituents, enabling extensive Structure-Activity Relationship (SAR) studies.[9][10]
Bio-evaluation Workflow: From Hit to Lead
The process of identifying a potent and selective kinase inhibitor from a library of pyridine-2,3-diamine derivatives involves a systematic workflow of in vitro and cell-based assays.
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// Edges start -> assay1; assay1 -> decision1; decision1 -> assay2 [label="Yes"]; decision1 -> inactive [label="No"]; assay2 -> decision2; decision2 -> assay3 [label="Yes"]; decision2 -> inactive [label="No"]; assay3 -> decision3; decision3 -> sar [label="Yes"]; decision3 -> inactive [label="No"]; sar -> lead; sar -> start [label="Iterative Design\n& Synthesis", style=dashed]; }
Caption: High-level workflow for the evaluation of kinase inhibitor candidates.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory activity of the synthesized compounds against the target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[11] They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11]
Protocol 2: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [12]
-
Step 1: Compound Preparation.
-
Prepare a serial dilution of the test compounds (inhibitors) in a kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).[12] The concentration range should be chosen to bracket the expected IC50 value.
-
Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).[12]
-
-
Step 2: Kinase Reaction.
-
Add the diluted kinase enzyme to each well of a microplate, except for the "no enzyme" control wells.[12]
-
Add the serially diluted test compounds to the appropriate wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP to all wells. The final concentrations should be at or near the Km values for both.[12]
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) that falls within the linear range of the reaction.[12]
-
-
Step 3: Signal Detection.
-
Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP.[12] Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.[12]
-
Incubate at room temperature to allow the signal to stabilize.[12]
-
-
Step 4: Data Acquisition and Analysis.
-
Measure the luminescence of each well using a plate-reading luminometer.[12]
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assays and SAR
Compounds that demonstrate high potency in in vitro assays are advanced to cell-based testing. These assays are crucial to confirm that the inhibitor can penetrate the cell membrane, engage with its target in a complex cellular environment, and exert the desired biological effect (e.g., inhibition of cancer cell proliferation).
Subsequent SAR studies guide the iterative process of chemical modification to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). For instance, studies on pyrido[2,3-d]pyrimidine inhibitors have shown that introducing specific side chains can dramatically enhance potency and bioavailability, while modifying other positions can switch selectivity between different kinase families like FGFr and PDGFr.[9][10]
Case Studies: Successful Kinase Inhibitors
The pyrido[2,3-d]pyrimidine core, derived from pyridine-2,3-diamine, is present in numerous kinase inhibitors that have been investigated for various therapeutic indications. These compounds often exhibit potent activity against key oncogenic kinases.
| Compound Class/Example | Target Kinase(s) | Reported Potency (IC50) | Therapeutic Area |
| Pyrido[2,3-d]pyrimidine (PD-089828) | PDGFr, FGFr, EGFr, c-src | 1.11 µM, 0.13 µM, 0.45 µM, 0.22 µM | Oncology |
| Pyrido[2,3-d]pyrimidine (Compound 4e) | FGFr (selective) | 0.060 µM | Oncology |
| Pyrido[2,3-d]pyrimidine-2,4-diamines | mTOR | Potent and selective inhibitors | Oncology |
| Voxtalisib (XL765/SAR245409) | PI3K/mTOR | Dual inhibitor | Oncology |
| Palbociclib (Ibrance®) | CDK4/CDK6 | Potent and selective inhibitors | Oncology (Breast Cancer) |
Data compiled from multiple sources.[4][6][9][10][13]
For example, extensive SAR studies on a series of pyrido[2,3-d]pyrimidine inhibitors led to the development of compounds with enhanced potency and bioavailability.[9][10] One analog, by introducing a specific side chain, showed improved inhibition of PDGF-stimulated vascular smooth muscle cell proliferation, while another analog achieved high selectivity for FGFr by modifying a different part of the scaffold.[9][10] This highlights the tunability of the pyridine-2,3-diamine precursor scaffold.
Future Perspectives and Challenges
The pyridine-2,3-diamine scaffold and its derivatives will undoubtedly continue to be a fertile ground for the discovery of novel kinase inhibitors. Key future challenges and areas of focus include:
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Enhancing Selectivity: Fine-tuning the chemical structure to minimize off-target effects and improve the safety profile of the inhibitors. This involves exploiting subtle differences in the ATP-binding sites across the human kinome.
-
Targeting Novel Kinases: Applying the design principles learned from this scaffold to inhibit newly validated but historically challenging kinase targets.
-
Covalent Inhibition: Developing derivatives that can form a covalent bond with a non-catalytic cysteine residue near the active site, leading to irreversible inhibition and prolonged duration of action.
By leveraging advanced synthetic methodologies, high-throughput screening platforms, and structure-based drug design, the full potential of pyridine-2,3-diamine precursors can be realized, paving the way for new and more effective targeted therapies.
References
- BenchChem. (2025). Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Martens, S. lab. (2024). In vitro kinase assay. Protocols.io.
- ResearchGate. (2023). In vitro kinase assay v1. ResearchGate.
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-malarial and anti-trypanosomal agents. Arkivoc.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- ACS Publications. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
- Li, S.-N., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
- ResearchGate. (2025). Synthesis of pyrido [2,3-d] pyrimidine diamine derivative. ResearchGate.
- Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters.
- El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. BMC Chemistry.
- Semantic Scholar. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Semantic Scholar.
- Journal of Molecular Modeling. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Molecular Modeling.
- Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
- R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.
- Keshk, R. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI.
- Sharma, S., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry.
- Hossain, M. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules.
- El-Gamal, M. I., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Gunda, P., & Kumar, C. S. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. MedChemComm.
- RSC Publishing. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- MDPI. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI.
- Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub.
- ACS Publications. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Coupling of 4-Chloroaniline with 2-Chloro-3-nitropyridine
Executive Summary
This guide details the optimized reaction conditions for the synthesis of
While Palladium-catalyzed Buchwald-Hartwig amination is a valid pathway, this specific substrate pair is sufficiently activated by the ortho-nitro group to proceed via thermal
Key Reaction Parameters
| Parameter | Standard Condition | High-Speed Condition |
| Solvent | Ethanol (EtOH) or Isopropanol (IPA) | DMF or NMP |
| Base | None (or | |
| Temperature | Reflux ( | |
| Time | 4 - 6 Hours | 1 - 2 Hours |
| Yield | ||
| Purification | Precipitation/Filtration | Aqueous Workup/Column |
Mechanistic Insight & Regioselectivity
The Pathway
The reaction proceeds via an Addition-Elimination mechanism. The 3-nitro group is crucial; it activates the C-2 position through strong inductive (
Regioselectivity: The C-2 chloride is significantly more reactive than C-4 or C-6 due to the concerted electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group.
Figure 1: Reaction pathway showing the rate-limiting formation of the Meisenheimer complex followed by rapid re-aromatization.
Experimental Protocols
Protocol A: The "Green" Standard (Recommended)
Best for: Scale-up (
Materials
-
2-Chloro-3-nitropyridine (
)[1][2] -
4-Chloroaniline (
) -
Ethanol (Absolute) or Isopropanol (
) -
Optional: Triethylamine (
) - Note: often unnecessary as the aniline itself buffers the reaction, but recommended to drive completion if kinetics are slow.
Procedure
-
Charge: To a round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (
, ) and 4-chloroaniline ( , ). -
Solvate: Add Ethanol (
). The solids may not dissolve completely at room temperature (RT). -
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) with vigorous stirring.-
Observation: The mixture typically becomes homogeneous upon heating, then turns deep yellow/orange/red as the product forms.
-
-
Monitor: Check by TLC (Eluent: 30% EtOAc in Hexanes) after 3 hours. The starting chloride (
) should disappear, replaced by a lower yellow/orange spot. -
Precipitation: Once complete (typically 4-6 hours), remove from heat and allow to cool slowly to RT. Then cool to
in an ice bath for 30 minutes to maximize precipitation. -
Isolation: Filter the solid under vacuum.
-
Wash: Wash the filter cake with cold Ethanol (
) followed by Water ( ) to remove salts (if base was used) and excess aniline. -
Dry: Dry in a vacuum oven at
for 4 hours.
Expected Yield:
Protocol B: High-Throughput / Microwave
Best for: Small scale screening (
Materials
-
2-Chloro-3-nitropyridine (
)[1][2] -
4-Chloroaniline (
) -
DIPEA (
-Diisopropylethylamine) ( ) -
DMF (Dimethylformamide) or NMP (
)
Procedure
-
Combine: In a microwave vial or sealed tube, combine reactants and base in DMF.
-
Heat:
-
Thermal: Heat to
for 2 hours. -
Microwave: Irradiate at
for 20 minutes (High Absorption).
-
-
Quench: Pour the reaction mixture into crushed ice/water (
reaction volume). -
Workup:
-
If solid precipitates: Filter and wash with water.
-
If oil forms: Extract with Ethyl Acetate (
), wash organics with LiCl solution (to remove DMF), dry over , and concentrate.
-
-
Purification: Flash chromatography (0-40% EtOAc/Hexanes) may be required if sticky byproducts form.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the Protocol A (Ethanol Reflux) method.
Analytical Data & Troubleshooting
Characterization
-
Appearance: Yellow to Red-Brown crystalline solid.
-
Melting Point: Expect range between
(dependent on purity/polymorph). -
NMR (
-DMSO): Look for the deshielded NH singlet ( ) and the characteristic pyridine protons. The H-6 proton (pyridine) will be a doublet of doublets around .
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Conversion | Temperature too low or solvent wet. | Ensure reflux is vigorous. Use dry EtOH. Switch to Protocol B (DMF/ |
| Oiling Out | Product melting point depressed by impurities. | Seed with pure crystal if available. Add water dropwise to hot ethanolic solution until turbid, then cool slowly. |
| Hydrolysis Product | Water present in basic conditions (OH attack). | Ensure reagents are dry. Avoid strong hydroxide bases (NaOH/KOH); use Carbonates or Amines. |
| Dark Impurities | Oxidation of aniline. | Degas solvent with Nitrogen/Argon before heating. |
Safety & Handling
-
2-Chloro-3-nitropyridine: Nitro-heterocycles can be energetic. Avoid heating dry solids. Potential skin sensitizer.
-
4-Chloroaniline: Toxic by inhalation, in contact with skin, and if swallowed. Suspected carcinogen. Use a fume hood and nitrile gloves.
-
Reaction: Exothermic upon scale-up. Ensure proper venting of HCl gas (if no base is used) or pressure relief if sealed.
References
-
Synthesis of N-(4-Chlorophenyl)
- Title: Crystal structure of N-(4-chlorophenyl)-3-nitropyridin-2-amine.
- Source:Acta Crystallographica Section E, 2011.
-
URL:[Link]
- Relevance: Confirms the synthesis via reflux in ethanol and provides structural d
-
General
on Nitropyridines: -
Regioselectivity Studies
Sources
Application Note: Chemoselective Reduction of 3-Nitro-2-(4-chlorophenylamino)pyridine via Béchamp Conditions
Executive Summary
This application note details the robust protocol for the reduction of 3-nitro-2-(4-chlorophenylamino)pyridine to its corresponding diamine, 3-amino-2-(4-chlorophenylamino)pyridine .
While catalytic hydrogenation (e.g.,
Key Advantages of This Protocol
-
Chemoselectivity: >99% retention of the aryl chloride.
-
Cost-Efficiency: Utilizes abundant iron powder rather than precious metals.
-
Scalability: The reaction is thermodynamically stable and easily scaled from gram to kilogram quantities.
Reaction Mechanism & Pathway[1][2][3]
The reduction proceeds through a stepwise electron transfer mechanism on the surface of the iron metal. The acidic medium (HCl) serves two roles: it activates the iron surface (etching oxides) and provides protons for the reduction steps.
Mechanistic Pathway (Graphviz)
[4]
Experimental Protocol
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Substrate (Nitro) | ~249.65 | 1.0 | Starting Material |
| Iron Powder (Fe) | 55.85 | 4.0 - 5.0 | Reductant (325 mesh preferred) |
| Hydrochloric Acid (Conc.)[2] | 36.46 | 0.1 - 0.5 | Catalyst / Activator |
| Ethanol/Water (4:1) | - | 10-15 V | Solvent System |
Note on Iron Quality: The surface area of the iron is critical. Use fine powder (325 mesh) rather than filings. If the iron is old/oxidized, activation with dilute HCl prior to use may be necessary.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the 3-nitro-2-(4-chlorophenylamino)pyridine (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio).
-
Insight: The starting material may not fully dissolve initially. This is acceptable; it will dissolve as the temperature rises and the reaction proceeds.
-
-
Iron Addition: Add the Iron powder (4.0 equiv) to the stirred suspension at room temperature.
-
Activation (The Catalyst): Slowly add Concentrated HCl (0.2 equiv) dropwise.
-
Caution: Hydrogen gas evolution may occur.[3] Ensure good ventilation.
-
Why Catalytic HCl? Unlike classical Béchamp which uses stoichiometric acid, this modified protocol uses catalytic acid to activate the Fe surface. The reaction is driven by the redox potential of Fe/H2O in the presence of heat, minimizing salt formation and simplifying workup.
-
Phase 2: Reflux & Monitoring
-
Heating: Heat the mixture to reflux (~78-80°C).
-
Reaction Progress: Maintain reflux for 2–4 hours.
-
Visual Cue: The bright yellow/orange color of the nitro compound will fade, often turning into a darker, muddy suspension (due to iron oxides).
-
-
Monitoring: Monitor by TLC (DCM:MeOH 95:5) or LC-MS.
-
Target: Disappearance of the nitro peak (M+) and appearance of the amine peak (M-30 for nitro-to-amine mass shift is incorrect; look for M-16+2 = M-14 mass loss, or specifically [M+H]+ = ~219.6 for the product).
-
Phase 3: Workup (The "Emulsion-Free" Method)
Standard aqueous workups with iron often result in gelatinous emulsions. This protocol uses a biphasic filtration method to prevent this.
-
Basification: Cool the reaction mixture to room temperature. Add saturated
or 1M to adjust pH to ~9-10.-
Purpose: This precipitates soluble iron salts as insoluble oxides/hydroxides and ensures the diamine product is in its free-base form.
-
-
Biphasic Slurry: Add Ethyl Acetate (EtOAc) directly to the reaction flask (volume equal to the reaction solvent). Stir vigorously for 10 minutes.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) . Wash the filter cake with fresh EtOAc.
-
Result: The iron sludge stays on the Celite; the filtrate is a clean biphasic liquid.
-
-
Separation: Transfer the filtrate to a separatory funnel. Separate the organic layer.[2]
-
Extraction: Extract the aqueous layer once more with EtOAc.[2]
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Workup Decision Logic
The following flow chart guides the purification strategy based on the physical state of the crude mixture.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Iron surface passivation (oxide coating). | Add another 0.1 eq of Conc. HCl or fresh Fe powder. Ensure vigorous mechanical stirring. |
| Loss of Cl (Dehalogenation) | Reaction too acidic or prolonged reflux. | Reduce HCl loading; switch to |
| Low Yield / Emulsions | Iron hydroxides trapping product. | Do not skip the Celite filtration step. Ensure the filter cake is washed thoroughly with hot EtOAc. |
| Product Oxidation | Diamines are air-sensitive. | Store the crude product under Nitrogen/Argon. Proceed to the next synthetic step (e.g., cyclization) immediately if possible. |
References
-
Béchamp Reduction Overview
- Title: Béchamp reduction - Wikipedia
- Source: Wikipedia
-
Link:[Link]
-
Selectivity of Iron vs.
-
General Protocol for Nitro-Pyridine Reduction
-
Iron Sludge Management
- Title: Optimiz
- Source: MDPI / ResearchG
- Context: Discusses the chemical nature of iron sludge and pH management for separ
-
Link:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 8. srict.in [srict.in]
- 9. Béchamp reduction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
purification of N2-(4-chlorophenyl)pyridine-2,3-diamine by flash column chromatography
Case ID: PUR-PYR-023 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Flash Chromatography Optimization for Aminopyridines
Executive Summary
Purifying N2-(4-chlorophenyl)pyridine-2,3-diamine presents a classic chromatographic challenge: separating a basic, polar, hydrogen-bond-donating molecule from structurally similar impurities (often starting anilines or regioisomers) without incurring significant yield loss due to irreversible adsorption.
The pyridine ring nitrogen (
This guide provides a self-validating protocol to purify this compound, moving from method development to troubleshooting specific failure modes.
Module 1: Standard Operating Procedure (Method Development)
The Mobile Phase Strategy
Do not rely on standard Hexane/Ethyl Acetate gradients alone.
The Problem: Standard silica is acidic. Your compound is basic. The Fix: You must use a modifier to cap silanol sites.
| Solvent System A (Non-Polar) | Solvent System B (Polar) | Modifier (Critical) | Application |
| Dichloromethane (DCM) | Methanol (MeOH) | 1% NH₄OH (aq) or 1% Triethylamine (TEA) | Recommended. Best solubility for diamines. Excellent resolution. |
| Hexanes | Ethyl Acetate (EtOAc) | 2% TEA | Alternative. Use only if the compound is highly soluble in EtOAc. |
Technical Note: If using
, prepare a stock solution of "Basic Methanol" (990 mL MeOH + 10 mL 28% aqueous). Use this as your B-line solvent. This ensures constant pH throughout the gradient.
Column Loading Protocol
Avoid liquid loading if possible. Diamines often crystallize or "oil out" upon contact with the mobile phase, causing band broadening.
Recommended: Dry Loading on Celite 545
-
Dissolve crude mixture in a minimal amount of MeOH/DCM (1:1).
-
Add Celite 545 (ratio: 2g Celite per 1g crude).
-
Evaporate to dryness on a rotavap (ensure free-flowing powder).
-
Load into a solid load cartridge or pre-column.
The Gradient
Target Rf: 0.25 – 0.35.
Standard Gradient (DCM/Basic MeOH):
-
0–5 min: 0% B (Isocratic DCM) – Elutes non-polar impurities.
-
5–20 min: 0%
5% B – Elutes 4-chloroaniline (starting material). -
20–35 min: 5%
10% B – Elutes Product. -
35–40 min: 10%
20% B – Wash column.
Module 2: Troubleshooting & FAQs
Q1: My product streaks across 20 fractions. How do I sharpen the peak?
Diagnosis: Uncapped silanols are acting as a secondary stationary phase (cation exchange). Solution:
-
Switch Modifiers: If using TEA, switch to aqueous Ammonium Hydroxide (
). The water component helps deactivate silica more effectively than organic bases alone. -
Pre-condition the Column: Run 3 Column Volumes (CV) of your starting mobile phase containing the modifier before injecting the sample. This saturates the silica surface before the analyte arrives.
Q2: I cannot separate the product from the starting material (4-chloroaniline).
Diagnosis:
-
Step 1: Perform an Acid-Base Wash before chromatography.
-
Step 2: If chromatography is still needed, use a DCM / Iso-propyl alcohol (IPA) gradient. IPA is less protic than MeOH and offers different selectivity for aromatic amines.
Q3: The product turns brown/black on the column.
Diagnosis: Oxidative degradation. Diaminopyridines are electron-rich and prone to oxidation, especially on high-surface-area silica which can trap oxygen. Solution:
-
Degas Solvents: Sonicate solvents under vacuum for 15 mins.
-
Argon Flush: Flush the dry column cartridge with Argon before starting.
-
Speed: Increase flow rate by 20% and run a steeper gradient to minimize residence time.
Module 3: Decision Logic & Visualization
Workflow: Optimization Decision Tree
Caption: Logical decision tree for optimizing purification parameters based on TLC behavior and solubility.
Workflow: Dry Loading Protocol
Caption: Step-by-step dry loading technique to eliminate solubility-related band broadening.
References
-
Biotage. (2025). Strategies for the Purification of Basic Compounds. Biotage Knowledge Base. [Link]
-
Teledyne ISCO. (2024). Flash Chromatography Guide: Purifying Amines. Teledyne ISCO Technical Notes. [Link]
-
Reich, H. J. (2023). Chromatography Solvent Systems. University of Wisconsin-Madison, Bordwell pKa Table & Lab Techniques. [Link]
Sources
Technical Support Center: Stability Management of Diaminopyridines
Core Directive: The Stability Paradox
Diaminopyridines (DAPs), such as 3,4-diaminopyridine (Amifampridine), present a chemical paradox. The very features that make them biologically active—the electron-rich pyridine ring and the basic nitrogen—render them highly susceptible to oxidative degradation.
This guide provides a self-validating system to prevent, detect, and remediate N-oxide impurities.[1] Unlike standard pyridines, DAPs possess two strong electron-donating amino groups (
Module 1: Mechanism & Causality
Why is my DAP oxidizing?
To prevent N-oxide formation, you must understand the electronic environment of the molecule.[1]
-
The Driver: The amino groups at positions 3 and 4 (or 2,3) donate electron density into the pyridine ring via resonance (+M effect).
-
The Target: This increased density localizes on the pyridine nitrogen (
), making it an aggressive nucleophile. -
The Trigger: In the presence of even mild oxidants (peroxides in THF/Dioxane, atmospheric
in solution), the attacks the oxygen, forming the thermodynamically stable N-oxide ( ).
Visualization: The Activation/Deactivation Switch
The following diagram illustrates how the "Free Base" form invites oxidation, while "Salt Formation" (Protonation) effectively switches off this reactivity.
Figure 1: Mechanism of N-oxidation susceptibility and the protective effect of salt formation.
Module 2: Synthesis & Solvent Troubleshooting
Issue: "My reaction mixture is turning yellow/brown during stirring."
The Hidden Enemy: Solvent Peroxides
The most common cause of unexpected N-oxidation in DAPs is the use of etheral solvents (THF, Dioxane, Diethyl ether) containing trace peroxides. DAPs are sensitive enough to scavenge these peroxides, acting as their own "peroxide test strips."[1]
Protocol A: Solvent Validation & De-peroxidation
Do not trust the label. Even "inhibited" solvents can form peroxides once opened.[1]
| Step | Action | Technical Rationale |
| 1 | Test | Use a semi-quantitative starch-iodide strip. If peroxide > 5 mg/L, STOP . |
| 2 | Select | Switch to MeTHF (2-Methyltetrahydrofuran) if possible; it has lower peroxide formation rates than THF.[1] Alternatively, use DCM or Methanol (non-peroxide formers).[1] |
| 3 | Scrub | If THF is mandatory, pass it through a column of Basic Activated Alumina immediately before use.[1] |
| 4 | Inert | Sparge reaction solvents with |
Protocol B: The "Scavenger" Additive
If your reaction requires elevated temperatures (>50°C) in aerobic conditions, add an antioxidant.[1]
-
Recommendation: Butylated hydroxytoluene (BHT) at 0.1 – 0.5 mol%.[1]
-
Why: BHT acts as a radical sink, intercepting peroxy radicals before they can react with the pyridine nitrogen.[1]
Module 3: Storage & Handling
Issue: "My pure product degraded after 3 months on the shelf."
Solid State Stability
Free base DAPs are metastable.[1] The crystal lattice can admit oxygen, leading to surface oxidation which propagates inward (autocatalytic).[1]
The Fix: Salt Formation Strategy
Convert the DAP free base to a salt form for long-term storage. The protonation of the ring nitrogen (
-
Preferred Salts: Phosphate (used in Firdapse®), Hydrochloride, or Tartrate.[1]
-
Data Comparison:
| Form | Storage Condition | Stability (6 Months) | N-Oxide Level |
| Free Base | 25°C / 60% RH | Degraded | > 1.5% |
| Free Base | 4°C (Dark) | Stable | < 0.2% |
| Phosphate Salt | 40°C / 75% RH | Stable | < 0.05% |
Note: Salt forms are significantly more resistant to oxidative stress.
Module 4: Remediation (Troubleshooting)
Issue: "I have confirmed 5% N-oxide impurity in my batch. Do I discard it?"
Response: No. The N-oxide can be chemically reduced back to the parent pyridine.[2] However, you must choose a method that preserves the amino groups and does not reduce the pyridine ring itself.[1]
Decision Tree: Remediation Workflows
Figure 2: Decision matrix for removing N-oxide impurities.
Protocol C: The "Green" Reduction (Recommended)
This method is mild, avoids toxic phosphorus reagents, and is highly selective for N-oxides.[1]
-
Dissolve: Dissolve the impure DAP (1.0 equiv) in Methanol (10 vol).
-
Add Catalyst: Add 10% Pd/C (5 wt% loading).
-
Add Reductant: Add Ammonium Formate (3.0 – 5.0 equiv).
-
React: Stir at Room Temperature (or mild reflux 40°C) for 1–4 hours.
-
Monitor: HPLC will show the disappearance of the polar N-oxide peak (RT ~2-3 min) and growth of the parent DAP (RT ~5-8 min).
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.[1]
-
Result: Quantitative conversion back to the parent DAP.
Frequently Asked Questions (FAQ)
Q: Can I remove the N-oxide using standard silica chromatography? A: It is difficult. N-oxides are much more polar than the parent pyridine and often "streak" on silica or bind irreversibly.[1]
-
Better Option: Use Reverse Phase (C18) silica.[1] The highly polar N-oxide will elute near the solvent front (water wash), while the lipophilic DAP retains longer.[1]
Q: Does light exposure cause N-oxidation? A: Yes, via photo-oxidation mechanisms, though it is slower than peroxide oxidation.[1]
-
Solution: Always store DAP derivatives in amber glass vials wrapped in foil.
Q: I am using 3,4-DAP as a reactant. Will the N-oxide form during my coupling reaction? A: If your coupling conditions involve high heat in air (e.g., Suzuki coupling without degassing), yes.[1]
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text on Pyridine reactivity and N-oxide susceptibility).
-
Zacharie, B., et al. (2001).[1][3] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." Journal of Organic Chemistry, 66(15), 5264–5265.[1] Link (Note: While title says Piperidines, mild conditions allow selectivity for N-deoxygenation under controlled equivalents).[1]
-
Burfield, D. R. (1982).[1] "Peroxide formation in ethers and the role of antioxidants." Journal of Organic Chemistry, 47(20), 3821–3824.[1] Link
-
Trissel, L. A., et al. (2002).[1] "Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules." International Journal of Pharmaceutical Compounding, 6(2), 155-159.[1] Link (Establishes stability profiles of solid vs solution states).
-
Kamochi, Y., & Kudo, T. (1993).[1] "The Novel Reduction of Pyridine Derivatives with Samarium Diiodide." Heterocycles, 36(10), 2383.[1][4] Link
Sources
- 1. youtube.com [youtube.com]
- 2. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 3. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validation & Comparative
A Comparative Guide to the 1H NMR Characteristic Shifts of 2-N-(4-chlorophenyl)pyridine-2,3-diamine
Abstract: This technical guide provides a detailed analysis and prediction of the 1H NMR spectrum of 2-N-(4-chlorophenyl)pyridine-2,3-diamine. In the absence of a published experimental spectrum for this specific molecule, this guide establishes a predicted spectrum through a first-principles approach. We will deconstruct the molecule into its primary fragments—2,3-diaminopyridine and 4-chloroaniline—and analyze their known 1H NMR data. By understanding the electronic effects of the substituents on these fragments, we can project the characteristic shifts, multiplicities, and integration values for the target compound. This guide is intended for researchers in medicinal chemistry and materials science, providing a robust framework for spectral interpretation and structural verification of novel heterocyclic compounds.
Foundational Principles: Interpreting Aromatic 1H NMR Spectra
Before dissecting the target molecule, it is crucial to understand the factors governing proton chemical shifts (δ) in aromatic systems. The position of a resonance signal is primarily influenced by the local electronic environment of the proton.
-
Shielding and Deshielding: Electron-donating groups (EDGs), such as amino (-NH2) groups, increase electron density on the aromatic ring through resonance. This enhanced density creates a local magnetic field that opposes the applied external magnetic field, shielding the nearby protons and shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups (EWGs), like halogens, decrease electron density via induction, deshielding the protons and shifting their signals to a higher ppm (downfield).[1]
-
Anisotropic Effects: The π-electron system of an aromatic ring generates its own magnetic field. Protons located on the periphery of the ring experience a combined magnetic field (applied + induced) that is stronger than the applied field alone. This deshielding effect is why most aromatic protons resonate in the 6.5-8.5 ppm region.
-
Solvent Effects: Protons attached to heteroatoms, such as the amine (-NH) protons, are labile and can exchange with deuterium in protic deuterated solvents (e.g., D2O, CD3OD).[2] This causes the signal to broaden or disappear. Using an aprotic solvent like DMSO-d6 is often preferred to observe these exchangeable protons.
Deconstruction and Analysis of Molecular Fragments
To predict the spectrum of the final compound, we will first analyze the experimental 1H NMR data of its constituent building blocks.
The 4-Chlorophenyl Moiety
The 4-chlorophenyl group originates from 4-chloroaniline. This simple aromatic amine provides a clear example of substituent effects on a benzene ring.
-
Substituent Effects: The amino group (-NH2) is a strong electron-donating group (activating) through resonance, while the chlorine atom is an electron-withdrawing group (deactivating) through induction but weakly donating through resonance. The net effect is a polarized ring.
-
Symmetry and Splitting: Due to the para-substitution, the molecule has a plane of symmetry, resulting in two sets of chemically equivalent protons. The protons ortho to the amino group (and meta to the chlorine) will be magnetically different from the protons ortho to the chlorine (and meta to the amino group). This gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.
Table 1: Experimental 1H NMR Data for 4-Chloroaniline
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| Ar-H (ortho to -NH2) | ~6.56 | Doublet (d) | 2H | [3] |
| Ar-H (ortho to -Cl) | ~7.07 | Doublet (d) | 2H | [3] |
| -NH2 | ~3.63 | Singlet (s) | 2H | [3] |
| (Note: Data recorded in CDCl3. The -NH2 shift can be highly variable) |
The Pyridine-2,3-diamine Moiety
This fragment presents a more complex aromatic system due to the heteroatom within the ring and the presence of two amino groups.
-
Substituent Effects: Both amino groups at the C2 and C3 positions are strong EDGs, significantly shielding the remaining ring protons. This leads to a general upfield shift compared to unsubstituted pyridine.
-
Proton Environment: The pyridine ring has three protons at positions 4, 5, and 6. Each of these protons is in a unique electronic environment, leading to three distinct signals.
Table 2: Experimental 1H NMR Data for 2,3-Diaminopyridine
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference |
| H-6 | ~7.35 | Doublet of doublets (dd) | 4.8, 1.5 | 1H | [4] (Predicted) |
| H-4 | ~6.85 | Doublet of doublets (dd) | 7.8, 1.5 | 1H | [4] (Predicted) |
| H-5 | ~6.45 | Doublet of doublets (dd) | 7.8, 4.8 | 1H | [4] (Predicted) |
| C3-NH2 | ~5.20 | Broad Singlet (br s) | - | 2H | [4] (Predicted) |
| C2-NH2 | ~4.50 | Broad Singlet (br s) | - | 2H | [4] (Predicted) |
| (Note: Data is based on typical values as direct spectral data with assignments was not available in the initial search. Shifts of NH₂ protons are highly solvent and concentration dependent.) |
Predicted 1H NMR Spectrum of 2-N-(4-chlorophenyl)pyridine-2,3-diamine
By combining the analyses of the two fragments, we can now construct a predicted spectrum for the target molecule. The linkage of the 4-chlorophenyl ring to the C2-amino group will introduce several key changes.
-
Pyridine Ring Protons (H-4, H-5, H-6): The N-phenyl substitution at C2 is less electron-donating than a primary amine. This will cause a slight deshielding (downfield shift) of the pyridine protons compared to 2,3-diaminopyridine.
-
Chlorophenyl Ring Protons (H-2'/6' and H-3'/5'): These protons will remain in a chemical environment similar to 4-chloroaniline, exhibiting an AA'BB' pattern. The linkage to the electron-donating pyridine system via the NH group might cause a minor upfield shift.
-
Amine Protons (-NH): There will now be three distinct amine protons: one primary amine (-NH2) at C3 and one secondary amine (-NH-) linking the two rings. The secondary amine proton will likely be the most deshielded and appear further downfield, potentially showing coupling to adjacent aromatic protons depending on the solvent and temperature.
Table 3: Predicted 1H NMR Data for 2-N-(4-chlorophenyl)pyridine-2,3-diamine (Predicted for DMSO-d6 at 400 MHz)
| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| NH (linker) | 8.5 - 9.5 | Broad Singlet (br s) | 1H | Secondary amine, deshielded by two aromatic rings. |
| H-6 (Pyridine) | 7.4 - 7.6 | Doublet (d) | 1H | Deshielded by adjacent ring nitrogen. |
| H-2'/6' (Phenyl) | 7.2 - 7.4 | Doublet (d) | 2H | Protons ortho to the linking -NH group. |
| H-3'/5' (Phenyl) | 7.1 - 7.3 | Doublet (d) | 2H | Protons ortho to the chlorine atom. |
| H-4 (Pyridine) | 6.9 - 7.1 | Doublet (d) | 1H | Influenced by two adjacent amino functionalities. |
| H-5 (Pyridine) | 6.5 - 6.7 | Triplet or dd | 1H | Shielded by C3-NH₂ group. |
| NH₂ (at C3) | 5.0 - 5.5 | Broad Singlet (br s) | 2H | Primary amine, shielded position. |
Standard Experimental Protocol for 1H NMR Acquisition
To validate the predictions in this guide, the following experimental protocol is recommended. This protocol is designed to ensure high-quality, reproducible data.
4.1. Materials and Equipment
-
Compound: 2-N-(4-chlorophenyl)pyridine-2,3-diamine (~5-10 mg)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6), 0.75 mL
-
Internal Standard: Tetramethylsilane (TMS)
-
Equipment: 5 mm NMR tube, vortex mixer, 400 MHz (or higher) NMR spectrometer
4.2. Step-by-Step Procedure
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry 5 mm NMR tube.
-
Solvation: Add approximately 0.75 mL of DMSO-d6 containing 0.03% TMS to the NMR tube.
-
Dissolution: Cap the tube securely and vortex for 30-60 seconds to ensure complete dissolution of the sample. A clear, homogeneous solution should be obtained.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly shimmed to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the 1H NMR spectrum using standard single-pulse parameters. A spectral width of -2 to 12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds are typical starting points.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.
Conclusion
This guide establishes a detailed predictive framework for the 1H NMR spectrum of 2-N-(4-chlorophenyl)pyridine-2,3-diamine. By systematically analyzing the known spectral features of its constituent fragments, 4-chloroaniline and 2,3-diaminopyridine, we have forecasted the chemical shifts and splitting patterns for all protons in the target molecule. The pyridine protons are expected between 6.5-7.6 ppm, the chlorophenyl protons between 7.1-7.4 ppm, and the three distinct amine protons are predicted to resonate over a wide range from 5.0 to 9.5 ppm in DMSO-d6. This comparative and predictive analysis serves as a valuable resource for researchers, facilitating efficient spectral assignment and structural confirmation in the synthesis and development of related compounds.
References
-
Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Data. Available at: [Link]
-
Royal Society of Chemistry. New Journal of Chemistry Supporting Information. Available at: [Link]
-
Chegg.com. Solved 5. Match the following 1H NMR with the respective. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of N-salicylidene-4-chloroaniline. Available at: [Link]
-
YouTube. NMR spectroscopy para chloro aniline. Available at: [Link]
-
University of California, Los Angeles. 1H NMR chemical shift ppm table. Available at: [Link]
-
ResearchGate. 2,3-Diaminopyridine | Request PDF. Available at: [Link]
-
U.S. Environmental Protection Agency. 2-N-(4-Chlorophenyl)pyridine-2,3-diamine Properties. Available at: [Link]
-
University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available at: [Link]
-
American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
-
ResearchGate. (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available at: [Link]
-
Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Available at: [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.
Sources
A Comparative Guide to IR Spectroscopy of Primary vs. Secondary Amines in Pyridine Rings
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and within the vast landscape of organic molecules, the distinction between primary and secondary amines, particularly when incorporated into a heterocyclic system like a pyridine ring, presents a nuanced analytical challenge. This guide provides an in-depth, objective comparison of the IR spectral features of primary and secondary amines attached to a pyridine ring, supported by experimental data and established spectroscopic principles.
The Significance of Amine Substitution in Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials. The nature of its substitution, especially with amine groups, profoundly influences its chemical and biological properties, including its basicity, hydrogen bonding capacity, and receptor-binding interactions. Consequently, a definitive and rapid method for distinguishing between primary (-NH₂) and secondary (-NHR) amine substituents is crucial for synthesis confirmation, quality control, and mechanistic studies.
Core Principles: The Vibrational Language of Amines
The key to differentiating primary and secondary amines via IR spectroscopy lies in the vibrations of the N-H bonds. Due to the principles of mechanical coupling, the number of N-H bonds directly dictates the number and nature of the stretching and bending modes observed in the spectrum.
-
Primary Amines (R-NH₂): Possessing two N-H bonds, primary amines exhibit two distinct N-H stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. This characteristic doublet is a definitive marker for a primary amine. Additionally, they display a prominent in-plane bending vibration, often referred to as a "scissoring" mode.
-
Secondary Amines (R₂NH): With only one N-H bond, secondary amines show a single N-H stretching vibration. This band is typically weaker and can be broader than the individual stretches of a primary amine, especially in the presence of hydrogen bonding. The N-H bending vibration in secondary amines is generally weak and less diagnostically useful compared to that of primary amines.
The Influence of the Pyridine Ring
When an amine functionality is attached to a pyridine ring, the electronic and structural environment alters the vibrational frequencies of the N-H and C-N bonds. The aromatic nature of the pyridine ring leads to delocalization of the nitrogen lone pair electrons into the ring, which strengthens the C-N bond and slightly alters the N-H bond character. This typically results in a shift of the C-N stretching vibration to a higher wavenumber compared to aliphatic amines.[1][2]
Below is a logical workflow for the spectroscopic analysis and differentiation of primary and secondary aminopyridines.
Caption: Workflow for the differentiation of primary and secondary aminopyridines using FT-IR spectroscopy.
Comparative Analysis: Experimental Data
To illustrate the distinct spectral features, we will compare the IR data for a primary aminopyridine, 2-aminopyridine, with that of a secondary aminopyridine, 2-(methylamino)pyridine.
| Vibrational Mode | 2-Aminopyridine (Primary) | 2-(Methylamino)pyridine (Secondary) | Rationale for Difference |
| N-H Asymmetric Stretch | ~3442 cm⁻¹[3] | Absent | Primary amines have two N-H bonds, allowing for an asymmetric stretching mode. Secondary amines have only one N-H bond. |
| N-H Symmetric Stretch | ~3300 cm⁻¹[3] | ~3284 cm⁻¹ (single N-H stretch)[4] | The single N-H stretch of the secondary amine appears in a similar region to the symmetric stretch of the primary amine. |
| N-H Bending (Scissoring) | ~1617-1628 cm⁻¹[3] | Weak or absent in this region | The H-N-H scissoring motion is a characteristic and often strong absorption for primary amines. This mode is absent in secondary amines. |
| Aromatic C-N Stretch | ~1328 cm⁻¹[3] | Not explicitly assigned, but expected in a similar region | The C-N bond in aromatic amines is strengthened by resonance, leading to a higher frequency stretch compared to aliphatic amines.[1][2] |
| Pyridine Ring Vibrations | ~1590-1430 cm⁻¹[5] | ~1610-1490 cm⁻¹[6] | These bands are characteristic of the pyridine ring itself and will be present in both compounds, though their exact positions may shift slightly due to the different electronic effects of the primary vs. secondary amine substituent. |
In-Depth Look at Spectral Regions
The N-H Stretching Region (3500-3300 cm⁻¹)
For 2-aminopyridine , a primary amine, the spectrum is clearly marked by two distinct bands corresponding to the asymmetric and symmetric N-H stretches.[3] The presence of this doublet is the most unambiguous evidence for a primary amine attached to the pyridine ring.
In contrast, 2-(methylamino)pyridine , a secondary amine, will exhibit a single N-H stretching band in this region.[4] The absence of the doublet is a strong indicator of a secondary amine. Hydrogen bonding can cause this single peak to broaden and shift to a lower wavenumber.
The following diagram illustrates the fundamental N-H stretching modes.
Caption: N-H stretching modes for primary and secondary amines.
The N-H Bending and C-N Stretching Regions (1650-1250 cm⁻¹)
The N-H scissoring (bending) vibration of primary amines provides a secondary, yet powerful, confirmation. For 2-aminopyridine, this appears as a medium to strong band around 1617-1628 cm⁻¹.[3] For secondary amines like 2-(methylamino)pyridine, a distinct band in this region is typically absent or very weak.
The C-N stretching vibration in aromatic amines is found in the 1350-1250 cm⁻¹ region.[1][2] While present in both primary and secondary aminopyridines, its diagnostic utility for differentiation is less pronounced than the N-H vibrations. However, its presence and position can help confirm the attachment of the amine group to the aromatic ring.
Experimental Protocol: FT-IR Analysis of Aminopyridines
This protocol outlines a standard procedure for acquiring high-quality FT-IR spectra of solid aminopyridine samples.
Materials:
-
Aminopyridine sample (primary or secondary)
-
FT-IR grade Potassium Bromide (KBr), oven-dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FT-IR spectrometer with a clean sample compartment
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
In a dry environment, grind approximately 1-2 mg of the aminopyridine sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and particle size reduction.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample into the sample holder in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks, paying close attention to the N-H stretching, N-H bending, and C-N stretching regions.
-
Alternative Sample Preparation (Attenuated Total Reflectance - ATR): For rapid analysis, especially for solid powders or viscous liquids, ATR-FTIR is a suitable alternative that requires minimal sample preparation.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the aminopyridine sample directly onto the ATR crystal.
-
Apply pressure with the ATR clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum as described above.
Conclusion
The differentiation of primary and secondary amines in pyridine rings by IR spectroscopy is a robust and reliable method when the characteristic vibrational modes are carefully analyzed. The definitive presence of a doublet in the N-H stretching region (3500-3300 cm⁻¹) coupled with a strong N-H scissoring band (1650-1580 cm⁻¹) is a clear signature of a primary aminopyridine. Conversely, a single N-H stretching band and the absence of a prominent scissoring mode are indicative of a secondary aminopyridine. By understanding these fundamental principles and applying a systematic analytical approach, researchers can confidently characterize these important molecular scaffolds.
References
- Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering, 14(1), 33-36.
- Mary, Y. S., Saravanan, S. P., & Mohan, S. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1076.
- Saravanan, S. P., Sankar, A., & Parimala, K. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82.
-
NIST. (n.d.). 2-Pyridinamine, 3-methyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]
- Balachandran, V., et al. (2012). FT-IR and FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec, 48, 9663-9668.
- Arjunan, V., et al. (2017). Anharmonic vibrational spectra and mode-mode couplings analysis of 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 249-260.
-
DTIC. (n.d.). Vibrational Overtone Spectroscopy of Cyclic Amines: Pyridine and Related Compounds. Retrieved February 24, 2026, from [Link]
- Wandas, M., & Puszko, A. (2000). The IR spectra of 2-alkylamino- and alkylnitramino-3- or 5-nitro-4-methylpyridine derivatives. Chemistry of Heterocyclic Compounds, 36(5), 594-599.
-
Nazarbayev University Repository. (n.d.). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms-a topology perspective. Retrieved February 24, 2026, from [Link]
- Puranik, P. G., & Suryanarayana Rao, K. (1963). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Chimia, 17, 325-326.
-
ASB Journal. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved February 24, 2026, from [Link]
-
Clark, J. (n.d.). Infrared Spectroscopy (IR). Retrieved February 24, 2026, from [Link]
- i-manager's Journal on Material Science. (2015). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. 3(3), 23-29.
-
LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved February 24, 2026, from [Link]
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
-
LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved February 24, 2026, from [Link]
- Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 10(6), 41-43.
-
ResearchGate. (n.d.). IR vibrational frequencies (cm −1 ) of some function groups of Mn 2+ , Co 2+ , Ni 2+ , Cu 2+ and Zn 2+ complexes with 3-aminopyridine. Retrieved February 24, 2026, from [Link]
- Lee, Y. A., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534.
- Busca, G., et al. (1986). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(7), 2147-2158.
-
ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved February 24, 2026, from [Link]
- Smith, B. C. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 24, 2026, from [Link]
- Ramalingam, S., & Sastikumar, D. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 6(3), 43-47.
Sources
Introduction: The Critical Role of Purity in 2,3-Diaminopyridine
An In-Depth Technical Guide to Validating the Purity of 2,3-Diaminopyridine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
2,3-Diaminopyridine is a pivotal building block in modern chemistry. It serves as a key intermediate in the synthesis of a wide array of pharmaceutically important compounds, including imidazole pyridine inotropic agents and molecules targeting neurological disorders.[1][2] Its unique structure is also leveraged in the development of agrochemicals and as a reagent in organometallic chemistry.[2] Given its role in the production of active pharmaceutical ingredients (APIs), ensuring the purity of 2,3-diaminopyridine is not merely a matter of quality control; it is a fundamental requirement for the safety and efficacy of the final drug product.
Potential impurities can originate from the synthesis process, which often involves the reduction of 2-amino-3-nitropyridine or amination of 3-amino-2-chloropyridine.[3][4] These impurities may include unreacted starting materials, by-products like isomers (e.g., other diaminopyridine variants), or related substances that could be genotoxic or otherwise interfere with the intended therapeutic action.[5] Therefore, a highly sensitive and specific analytical method is required to detect and quantify the primary compound while unequivocally separating it from potential contaminants.
This guide provides a comprehensive framework for the validation of 2,3-diaminopyridine purity using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering unparalleled specificity and sensitivity. We will explore the rationale behind method development, present a detailed validation protocol according to the International Council for Harmonisation (ICH) guidelines, and objectively compare the performance of LC-MS/MS against alternative analytical techniques.
Why LC-MS/MS? A Rationale for Advanced Purity Assessment
Traditionally, purity analysis for small molecules has relied on methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography (GC). While robust, these methods have inherent limitations when dealing with complex samples or trace-level impurities.
-
HPLC-UV: Relies on the chromophoric properties of the analyte and its impurities. Co-eluting impurities that share similar UV absorbance spectra can be missed, leading to an overestimation of purity.
-
GC-MS: Requires the analyte to be volatile and thermally stable. 2,3-Diaminopyridine, with a melting point of 110-115 °C, can be analyzed by GC, but derivatization may be necessary to improve its chromatographic behavior, adding complexity and potential for analytical error.
LC-MS/MS overcomes these challenges by coupling the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and their specific fragmentation patterns. This allows for the confident quantification of the target analyte even in the presence of co-eluting, isobaric (same mass) impurities.
Experimental Workflow: A Step-by-Step Guide
The overall process for validating the purity of 2,3-diaminopyridine involves a systematic approach from sample preparation to data interpretation.
Caption: Overall workflow for the purity validation of 2,3-diaminopyridine by LC-MS/MS.
Part 1: LC-MS/MS Method Development
The goal of method development is to achieve a robust and reproducible separation of 2,3-diaminopyridine from any potential impurities with good peak shape and stable ionization.
Causality Behind Experimental Choices:
-
Chromatography Mode: 2,3-Diaminopyridine is a polar compound.[6][7] Standard reversed-phase (RP) C18 columns often provide poor retention for such molecules, causing them to elute near the solvent front where matrix effects can be most severe.[6] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior choice. HILIC columns use a polar stationary phase with a high organic content mobile phase, promoting retention of polar analytes. An alternative is a modern polar-embedded or aqueous-compatible RP column.
-
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (ACN) with a smaller amount of aqueous buffer. The inclusion of a weak acid, such as 0.1% formic acid , serves a dual purpose: it helps to control the peak shape and provides a source of protons (H+) to facilitate efficient positive-mode electrospray ionization (ESI).[8]
-
Mass Spectrometry Parameters:
-
Ionization Mode: The two amino groups on 2,3-diaminopyridine are basic and readily accept a proton, making Positive Ionization Mode (ESI+) the logical choice.
-
Precursor Ion: The singly protonated molecule, [M+H]+, is selected as the precursor ion. For 2,3-diaminopyridine (Molecular Weight: 109.13), this corresponds to an m/z of 110.1 .
-
Product Ions (MRM Transitions): The precursor ion (m/z 110.1) is fragmented in the collision cell. The most stable and abundant fragment ions are selected for monitoring. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity. For example, a common fragmentation pathway for aminopyridines involves the loss of ammonia (NH3) or hydrogen cyanide (HCN). Hypothetical, yet plausible, transitions would be selected for quantification (primary) and confirmation (secondary).
-
Optimized LC-MS/MS Parameters (Example)
| Parameter | Recommended Setting | Rationale |
| LC System | High-Performance Liquid Chromatography System | Standard for pharmaceutical analysis. |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) | Excellent retention and peak shape for polar analytes like 2,3-diaminopyridine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, provides protons for ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for HILIC retention. |
| Gradient | 95% B to 60% B over 5 min, then re-equilibrate | Ensures elution of the analyte with good separation from potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 2 µL | Minimizes column overload while ensuring sensitivity. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative analysis using MRM. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Best for basic compounds like amines. |
| MRM Transitions | Quantifier: 110.1 -> 93.1 (Loss of NH3) | Provides a strong, specific signal for quantification. |
| Qualifier: 110.1 -> 66.1 (Ring fragmentation) | Confirms the identity of the analyte. | |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) | Maximizes the signal of the specific product ions. |
Part 2: Method Validation Protocol (ICH Q2(R2) Framework)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][9] The following protocol is based on the internationally harmonized ICH Q2(R2) guidelines.[10][11][12]
1. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 2,3-diaminopyridine reference standard and dissolve in 10 mL of a 50:50 acetonitrile:water diluent.
-
Working Standard (10 µg/mL): Dilute the stock solution 1:100 with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the 2,3-diaminopyridine test sample and prepare as per the stock solution.
2. Validation Parameters:
-
Specificity (Selectivity):
-
Protocol: Inject the diluent blank, a standard solution, and the sample solution. Stress the sample under acidic, basic, oxidative, and thermal conditions to induce degradation. Analyze these stressed samples.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of 2,3-diaminopyridine. The method must be able to separate the main peak from any degradation products or potential impurities. Peak purity analysis (if using a PDA detector in parallel) should pass.
-
-
Linearity and Range:
-
Protocol: Prepare a series of at least five calibration standards from the stock solution, covering a range from the reporting limit for impurities (e.g., 0.05%) to 150% of the sample concentration (e.g., 0.5 µg/mL to 15 µg/mL for a 10 µg/mL standard).
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) ≥ 0.995. The y-intercept should be insignificant.
-
-
Accuracy:
-
Protocol: Prepare a sample matrix (placebo, if applicable) and spike it with the 2,3-diaminopyridine standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at an S/N of 10:1. This can be confirmed by injecting serially diluted solutions of the standard.
-
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05%). The precision at the LOQ should have an RSD ≤ 10%.
-
Caption: MRM principle for specific detection of 2,3-diaminopyridine.
Performance Comparison: LC-MS/MS vs. Alternative Methods
To provide a clear, objective comparison, the performance of the validated LC-MS/MS method is contrasted with typical HPLC-UV and GC-MS methods for purity analysis. The data presented below is representative of what can be expected in a pharmaceutical development setting.
| Performance Parameter | LC-MS/MS (This Guide) | Typical HPLC-UV | Typical GC-MS |
| Specificity | Exceptional: Based on m/z and fragmentation pattern. Can distinguish isobaric impurities. | Good: Dependent on chromatographic resolution and UV spectra. Risk of co-elution. | Very Good: Based on retention time and mass spectrum. May not resolve all isomers. |
| Limit of Quantitation (LOQ) | ~0.01% (relative to 1 mg/mL sample) | ~0.05% | ~0.03% |
| Linear Range (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.5 - 101.8% | 99.0 - 102.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 2.0% |
| Sample Throughput | High (Typical run time < 10 min) | Moderate (Run time 20-30 min) | Moderate (Run time 15-25 min) |
| Method Development | More complex due to MS optimization | Relatively straightforward | Requires volatility/stability assessment; may need derivatization. |
Conclusion: Setting a New Standard for Purity Validation
For a critical pharmaceutical intermediate like 2,3-diaminopyridine, ensuring purity is paramount. While traditional methods like HPLC-UV offer acceptable performance, LC-MS/MS provides a significantly higher level of confidence. Its exceptional specificity allows for the detection and quantification of impurities that might otherwise go unnoticed, ensuring a more accurate and reliable assessment of product quality.
The investment in developing and validating an LC-MS/MS method, as outlined in this guide, is justified by the enhanced data integrity and reduced risk it brings to the drug development process. By adhering to a systematic approach grounded in the principles of the ICH guidelines, researchers and scientists can implement a self-validating system that meets the most stringent regulatory expectations and ultimately contributes to the delivery of safer and more effective medicines.
References
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.Springer Protocols.
- ICH Guidelines for Analytical Method Validation Explained.AMSbiopharma.
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.SpringerLink.
- High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards.Benchchem.
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.PubMed.
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.Waters Corporation.
- BA Method Development: Polar Compounds.BioPharma Services.
- Validation of analytical procedures according to the ICH guidelines.Efor Group.
- LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors.PubMed.
- Small Molecule Method Development Strategies with Chad Christianson.Bioanalysis Zone.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Validation.Lab Manager.
- LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.LCGC North America.
- ICH Q2(R2) Guide: Analytical Method Validation Explained.IntuitionLabs.
- 2,3-Diaminopyridine | 452-58-4.ChemicalBook.
- 2,3-Diaminopyridine.Chem-Impex.
- What are the applications and storage methods of 2,3-Diaminopyridine?Guidechem.
- 2,3-diaminopyridine - Organic Syntheses Procedure.Organic Syntheses.
- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.Google Patents.
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.Chinese Journal of Pharmaceutical Analysis.
Sources
- 1. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. guidechem.com [guidechem.com]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Distinguishing 2,3-Diaminopyridine from 3,4-Diaminopyridine Isomers by NMR
Executive Summary
In the development of orphan drugs for Lambert-Eaton Myasthenic Syndrome (LEMS), 3,4-diaminopyridine (3,4-DAP, Amifampridine) is the active pharmaceutical ingredient (API). Its positional isomer, 2,3-diaminopyridine (2,3-DAP), is a potential process impurity or degradation product. Distinguishing these isomers is critical for CMC (Chemistry, Manufacturing, and Controls) validation.
While Mass Spectrometry (MS) often fails to differentiate these isomers due to identical molecular weights (
Part 1: Structural Logic & Spin Systems
To interpret the NMR data, one must first understand the proton environments. The key difference lies in the connectivity of the aromatic protons .
-
3,4-DAP: Possesses an isolated proton at position 2 and a vicinal pair at positions 5 and 6.
-
2,3-DAP: Possesses a contiguous three-spin system (positions 4, 5, and 6).
Isomer Structural Comparison Workflow
Figure 1: Structural logic flow demonstrating how proton connectivity dictates the resulting NMR splitting patterns.
Part 2: Comparative 1H NMR Analysis (The Gold Standard)
The proton NMR spectrum in DMSO-d6 is the most robust method for identification. The solvent choice is critical; DMSO-d6 minimizes exchange broadening of the amino protons, allowing them to be visualized, although the aromatic region is the primary diagnostic tool.
The "Singlet" Diagnostic (3,4-DAP)
The most immediate visual check is the presence of a singlet.
-
3,4-DAP: The proton at C2 is flanked by the ring nitrogen and the C3-amino group. It has no adjacent protons. Thus, it appears as a sharp singlet (s) around 7.6 – 7.7 ppm .
-
2,3-DAP: All protons (H4, H5, H6) have at least one neighbor. No singlets will be observed in the aromatic region.
Coupling Constant ( ) Analysis
The splitting of the signals confirms the connectivity.
-
3,4-DAP (AX System):
-
H5 and H6 are neighbors. They couple with a constant of
. -
Result: Two doublets (d).
-
-
2,3-DAP (AMX System):
-
H4 and H5 are neighbors (
). -
H5 and H6 are neighbors (
). -
Result: H5 appears as a doublet of doublets (dd) (often looking like a triplet) because it couples to both H4 and H6. H4 and H6 appear as doublets (or dd with small long-range coupling).
-
Comparative Data Table (DMSO-d6)
| Feature | 3,4-Diaminopyridine (Amifampridine) | 2,3-Diaminopyridine |
| H2 / H6 (Alpha to N) | H2: ~7.66 ppm (Singlet ) | H6: ~7.58 ppm (Doublet/dd) |
| H5 (Meta to N) | ~6.41 ppm (Doublet, | ~6.56 ppm (Doublet of Doublets) |
| H6 / H4 (Other) | H6: ~7.49 ppm (Doublet, | H4: ~6.93 ppm (Doublet, |
| Amino Groups (-NH2) | Two broad singlets (~4.50 & 5.33 ppm) | Broad singlets (often overlapped) |
| Key Distinction | Presence of isolated Singlet (H2) | Continuous coupling chain (H4-H5-H6) |
Note: Chemical shifts may vary slightly (
Part 3: 13C NMR & 2D Confirmation
While 1H NMR is usually sufficient, 13C NMR and 2D experiments provide validation for regulatory submissions.
13C NMR Shifts (DMSO-d6)
Both isomers display 5 carbon signals. The differentiation relies on the chemical shift of the quaternary carbons attached to the amino groups.
-
3,4-DAP: Signals at 108.9, 131.2, 135.8, 139.9, 141.7 ppm . The C3 and C4 carbons are quaternary.
-
2,3-DAP: The C2 and C3 carbons are quaternary. The C2 carbon, being attached to both the ring nitrogen and an amino group, typically shifts significantly downfield compared to C3.
2D HSQC/HMBC Strategy
If the 1D spectrum is ambiguous (e.g., due to peak overlap with impurities), run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Target: Look for the correlation to the quaternary carbons.
-
3,4-DAP: The isolated H2 singlet will show strong HMBC correlations to C3, C4, and C6 .
-
2,3-DAP: No proton will show correlations to both C2 and C6 simultaneously in the same manner as the H2 in 3,4-DAP.
Part 4: Experimental Protocol
Materials
-
Solvent: DMSO-d6 (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
-
Tube: 5mm high-precision NMR tube.
-
Instrument: 400 MHz or higher (600 MHz recommended for trace impurity analysis).
Step-by-Step Workflow
-
Sample Preparation:
-
Weigh 5–10 mg of the sample.
-
Dissolve in 0.6 mL DMSO-d6.
-
Tip: Ensure complete dissolution; 2,3-DAP is slightly less soluble than 3,4-DAP. Vortex if necessary.
-
-
Acquisition Parameters (1H NMR):
-
Pulse Angle: 30°.[1]
-
Relaxation Delay (D1):
seconds (ensure quantitative integration). -
Scans: 16 (for pure API) or 64–128 (for impurity detection).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Analysis Logic:
-
Zoom into 6.0–8.0 ppm region.
-
Identify the number of spin systems.
-
Calculate coupling constants (
).
-
Decision Matrix Diagram
Figure 2: Decision matrix for assigning the isomer based on 1H NMR spectral features.
References
-
National Center for Biotechnology Information (NCBI). 3,4-Diaminopyridine (Amifampridine) Compound Summary. PubChem. Available at: [Link]
-
National Institutes of Health (NIH). A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization. (Contains detailed 1H/13C NMR data for 3,4-DAP). Available at: [Link]
-
SpectraBase. 3,4-Diaminopyridine 13C NMR Spectrum. Wiley Science Solutions. Available at: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 2010. (Standard reference for solvent residuals). Available at: [Link]
Sources
Elemental Analysis Standards for Chlorinated Aminopyridine Compounds: A Comparative Technical Guide
Executive Summary: The Matrix-Matching Imperative
In the development of agrochemicals (e.g., picloram analogs) and pharmaceuticals (e.g., zopiclone intermediates), chlorinated aminopyridines represent a "perfect storm" for elemental analysis (EA). They combine a refractory nitrogen-rich heterocyclic ring—which resists combustion—with a halogen (chlorine) that actively interferes with standard thermal conductivity detection (TCD).
Standard calibration materials like Acetanilide often fail to predict the combustion behavior of these compounds, leading to "ghost" failures where pure compounds are rejected due to analytical artifacts. This guide compares the efficacy of matrix-matching standards against generalist alternatives and establishes a validated protocol for their analysis.
The Challenge: Why Standard Protocols Fail
To select the right standard, one must understand the failure modes specific to this chemical class:
-
The Pyridine Resistance (Low N): The aromatic stability of the pyridine ring requires higher activation energy to break than the benzene ring in Acetanilide. If the oxidation phase is too short, nitrogen remains trapped in carbonized char, yielding low %N results.
-
The Halogen Interference (High C/N error): Chlorine gas (
) and Hydrogen Chloride ( ) produced during combustion can poison the reduction tube and overlap with water/CO2 signals if not quantitatively scrubbed. -
The "Flash" Mismatch: Chlorinated aminopyridines often sublime before burning. If the standard (e.g., Benzoic Acid) burns slowly while the sample flashes, the integration window will be misaligned.
Comparative Analysis of Standards
We evaluate three classes of standards for validating chlorinated aminopyridine analysis.
Candidate A: The Specialist (2-Amino-5-chloropyridine)
-
Role: Matrix-Matching Standard
-
Description: A crystalline solid that structurally mirrors the target analytes.
-
Best For: Final QC of drug intermediates; method validation.
Candidate B: The Generalist (Acetanilide)
-
Role: System Suitability Standard
-
Description: The industry default for CHN analysis. High purity, stable.
-
Best For: Daily instrument health checks, leak checks.
Candidate C: The Halogen Reference (o-Chlorobenzoic Acid)
-
Role: Halogen Recovery Standard
-
Description: A nitrogen-free standard used solely to verify chlorine recovery.
-
Best For: Troubleshooting chlorine scrubber efficiency.
Table 1: Comparative Performance Metrics
| Feature | 2-Amino-5-chloropyridine | Acetanilide | o-Chlorobenzoic Acid |
| Formula | |||
| N Content | 21.79% (High) | 10.36% (Med) | 0.00% (None) |
| Cl Content | 27.58% | 0.00% | 22.65% |
| Combustion Type | Refractory (Hard to burn) | Volatile (Easy to burn) | Moderate |
| Matrix Match | Excellent | Poor | Partial (Cl only) |
| Primary Risk | Hygroscopicity (Trace) | None | Sublimation |
Scientist’s Verdict: While Acetanilide is excellent for verifying the instrument, it cannot validate the combustion efficiency for pyridines. You must use 2-Amino-5-chloropyridine (or a structural analog like 2-chloro-4-aminopyridine) to prove your furnace conditions can break the pyridine ring in the presence of halogens.
Decision Framework: Selecting the Right Standard
Use this logic flow to determine which standard to run before your sample batch.
Figure 1: Decision tree for selecting EA calibration standards based on sample chemistry.
Validated Experimental Protocol
This protocol is designed for a standard CHNS analyzer (e.g., Elementar vario, PerkinElmer 2400) adapted for halogenated organics.
Phase 1: Instrument Configuration (The "Halogen Mode")
Unlike standard CHN analysis, the presence of Chlorine requires specific reactor packing to prevent damage to the TCD detector.
-
Oxidation Tube Packing:
-
Zone 1 (Top/Inlet): Chromium(III) Oxide (
) on Alumina – Promotes flash combustion. -
Zone 2 (Scrubber): Silver Wool or Silvered Cobaltous Oxide.
-
Critical: The silver zone must be maintained at >700°C to quantitatively trap Cl as AgCl. If the temperature is too low, Cl slips through; if too high, AgCl may dissociate.
-
-
-
Reduction Tube:
-
Standard Copper wires (reduced).
-
Note: Chlorine breakthrough will turn the top of the copper packing gray/white (CuCl2). If observed, replace the Silver trap immediately.
-
Phase 2: Sample Preparation
Chlorinated aminopyridines can be electrostatic and slightly hygroscopic.
-
Drying: Dry standard at 60°C under vacuum for 2 hours. Store in a desiccator.
-
Weighing: Use Tin (Sn) capsules. Target weight: 1.5 – 2.5 mg .
-
Why Tin? Tin undergoes a vigorous exothermic reaction (
), raising the local temperature to >1800°C. This "thermal spike" is essential to crack the stable pyridine ring.
-
-
Additives: If low nitrogen recovery is observed, add 5–10 mg of Vanadium Pentoxide (
) to the capsule. This supplies extra oxygen directly to the sample core.
Phase 3: The Combustion Workflow
Figure 2: Reaction pathway showing the critical placement of the Silver (Ag) trap to remove halogen interference.
Data Interpretation & Tolerances
When analyzing 2-Amino-5-chloropyridine (MW: 128.56 g/mol ), use these theoretical values to set your acceptance windows.
| Element | Theoretical % | Acceptable Range (±0.4%) | Common Failure Mode |
| Carbon | 46.71% | 46.31 – 47.11% | High C (Incomplete Cl scrubbing mimics C signal) |
| Hydrogen | 3.92% | 3.52 – 4.32% | High H (Moisture contamination) |
| Nitrogen | 21.79% | 21.39 – 22.19% | Low N (Incomplete ring combustion) |
| Chlorine | 27.58% | N/A (Scrubbed) | N/A |
Troubleshooting "Low Nitrogen": If Nitrogen results are consistently low (<21.3%), it indicates the pyridine ring is not shattering.
-
Solution 1: Increase Oxygen dose time by 20%.
-
Solution 2: Decrease sample mass to 1.5 mg to improve O2/Sample ratio.
-
Solution 3: Verify the Tin capsule is tightly crimped (no air gaps) to maximize the thermal flash.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-5-chloropyridine Properties and Spectra.[1] NIST Chemistry WebBook, SRD 69.[2] [Link]
-
Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine.[3] (Application Note on multi-matrix combustion). [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-N-(4-chlorophenyl)pyridine-2,3-diamine
This document provides essential, immediate safety and logistical information for the proper disposal of 2-N-(4-chlorophenyl)pyridine-2,3-diamine. Tailored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with field-proven safety protocols to ensure both personal and environmental protection.
Hazard Assessment: A Precautionary Approach
Given its structure, 2-N-(4-chlorophenyl)pyridine-2,3-diamine should be handled as a hazardous substance. Primary aromatic amines are noted for their potential health risks, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[1]. Pyridine and its derivatives can cause local irritation to the skin and eyes, with absorption leading to systemic effects[2]. The presence of a chlorine atom on the phenyl ring further suggests that this compound may be harmful to aquatic life with long-lasting effects.
Therefore, it is crucial to treat 2-N-(4-chlorophenyl)pyridine-2,3-diamine as a hazardous waste, requiring specific disposal procedures. Under no circumstances should this chemical be poured down the drain or disposed of with regular trash[3][4].
Table 1: Inferred Hazard Profile of 2-N-(4-chlorophenyl)pyridine-2,3-diamine
| Hazard Classification | Potential Effects | Source of Inference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | Based on data for similar pyridine and aromatic amine compounds[5][6]. |
| Skin Corrosion/Irritation | Causes skin irritation. | Common for pyridine derivatives and aromatic amines[2][7][8]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | A general characteristic of pyridine and its derivatives[2][7][8]. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | A common feature of chlorinated aromatic compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-N-(4-chlorophenyl)pyridine-2,3-diamine for disposal, all personnel must be equipped with the appropriate personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals[9][10].
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn if there is a significant risk of splashing[11].
-
Hand Protection: Wear nitrile or neoprene gloves. Ensure that the gloves are compatible with the chemical and have no signs of degradation[3].
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, chemical-resistant clothing may be necessary[11].
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure[3]. If a fume hood is not available, a NIOSH-approved respirator is essential[12].
Spill Management: A Swift and Safe Response
In the event of a spill, a prompt and appropriate response is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated[3].
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill[3].
-
Collect the Absorbed Material: Carefully collect the absorbed material into a designated, sealable hazardous waste container[3].
-
Decontaminate the Area: Thoroughly decontaminate the spill area.
Step-by-Step Disposal Protocol
The disposal of 2-N-(4-chlorophenyl)pyridine-2,3-diamine must be managed in strict accordance with the Resource Conservation and Recovery Act (RCRA) regulations established by the Environmental Protection Agency (EPA)[4][9].
-
Waste Identification: This compound must be classified as a hazardous waste[13].
-
Waste Collection:
-
Collect all waste containing 2-N-(4-chlorophenyl)pyridine-2,3-diamine, including contaminated materials like gloves and absorbent pads, in a designated hazardous waste container[3].
-
The container must be chemically compatible with the waste, in good condition, and have a secure, leak-proof closure[9]. Plastic bottles are often preferred over glass for storing hazardous waste when compatibility is not an issue[4].
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste"[4].
-
The label must also include the full chemical name: "2-N-(4-chlorophenyl)pyridine-2,3-diamine" and list all other components of the waste mixture[4]. Abbreviations and chemical formulas are not permitted[4].
-
Include the date of waste generation, the location of origin (department and room number), and the name and contact information of the Principal Investigator[4].
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal service for pickup and disposal[3].
-
Complete any required hazardous waste disposal forms provided by your EHS department[4].
-
Waste pyridine and its derivatives are often disposed of via rotary kiln incineration at high temperatures[14].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 2-N-(4-chlorophenyl)pyridine-2,3-diamine.
Caption: Disposal workflow for 2-N-(4-chlorophenyl)pyridine-2,3-diamine.
References
- BenchChem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
- U.S. Environmental Protection Agency. (2025, October 15). 2-N-(4-Chlorophenyl)pyridine-2,3-diamine - Hazard.
- Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
- Kishida Chemical Co., Ltd. (2023, February 1). Safety Data Sheet - Pyridine.
- National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Datasheet. (n.d.). PYRIDINE.
- Apollo Scientific. (2022, September 16). Pyridine-2,3-diamine.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,3-Diaminopyridine.
- BenchChem. (n.d.). Safe Disposal of 2-(4-Chlorophenyl)-5-methylpyridine: A Guide for Laboratory Professionals.
- TCI Chemicals. (2025, March 13). SAFETY DATA SHEET - 4-(4-Bromophenyl)pyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. kishida.co.jp [kishida.co.jp]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. danielshealth.com [danielshealth.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
